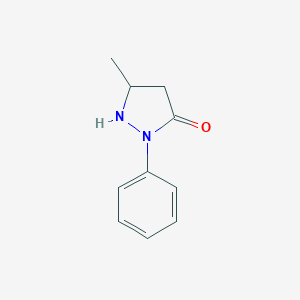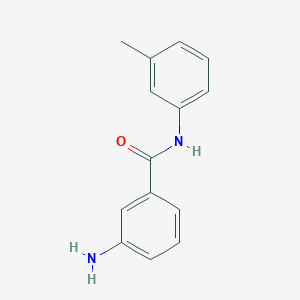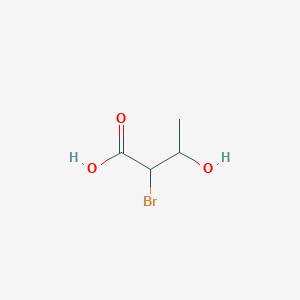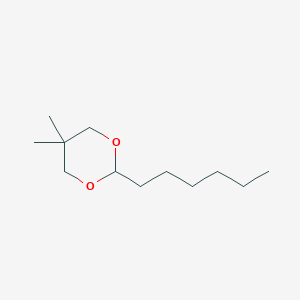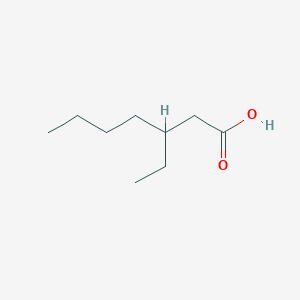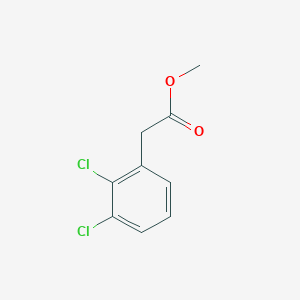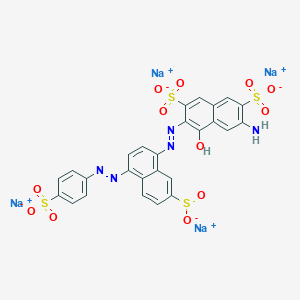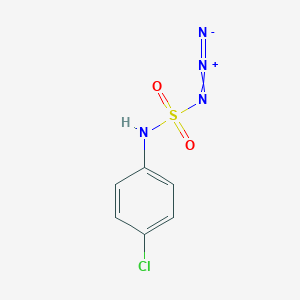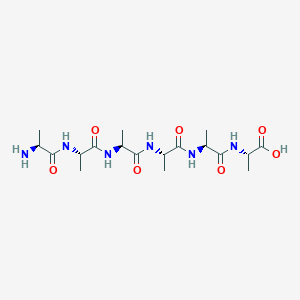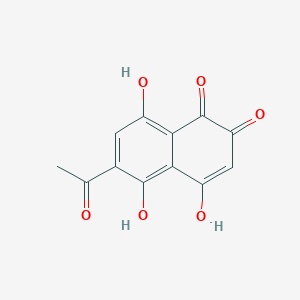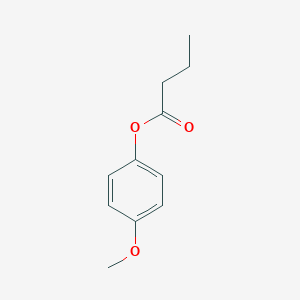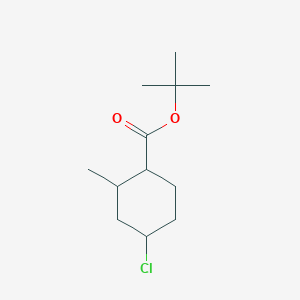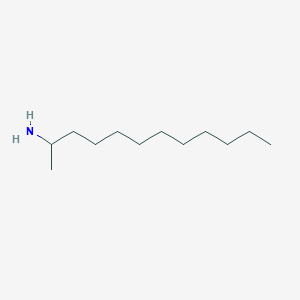
1-Methylundecylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Methylundecylamine and related compounds involves innovative methods, including the utilization of dirhodium(II) acetate for the diastereoselective synthesis of 1,2-diamines through carbon-carbon bond formation involving an ammonium ylide intermediate (Wang et al., 2003). Additionally, the preparation of 1-ferrocenyl-2-methyl-1-propylamine highlights a highly effective chiral template in asymmetrically induced synthesis by stereoselective four-component condensation (Eberle et al., 1978).
Molecular Structure Analysis
Research on the molecular structure of compounds similar to 1-Methylundecylamine, such as 1-methylthymine, reveals insights into methylation effects and the flexibility of nucleobases. Gas electron diffraction and coupled cluster computations provide data on the equilibrium structure, showing methylation leads to increased flexibility and deformation of the pyrimidine ring (Vogt et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of amines, including 1-Methylundecylamine analogs, with formic acid reveals various reaction pathways, including N-formylation and reduction to N-methyl- and N,N-dimethylalkylamines, highlighting the diverse chemical properties these compounds can exhibit (Katritzky et al., 1997).
Physical Properties Analysis
The synthesis and characterization of compounds related to 1-Methylundecylamine, such as polydiphenylamine and poly-N-methylaniline, provide insights into their physical properties. These include conductivity variations and electrochemical stability, which are important for applications in materials science (Comisso et al., 1988).
Chemical Properties Analysis
The chemical properties of 1-Methylundecylamine and similar compounds are highlighted in studies focusing on electrochemical oxidation and the synthesis of N,N-bis(1,2,3-triazol-4-yl) methylarylamines. These studies reveal the importance of molecular structure on oxidation potentials and the stability of oxidized products (Chiu et al., 2005), (He et al., 2019).
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation in Amino-Substituted Derivatives
Amino-substituted derivatives, including compounds like 1-Methylundecylamine, have been explored for their electrochemical and spectral characteristics. Research has shown that these compounds can exhibit unique electrochemical properties, useful in various scientific applications, such as in the development of new electrochemical sensors and devices (Chiu et al., 2005).
Crosslinking Chemistry in Natural and Synthetic Systems
The chemistry of compounds like 1-Methylundecylamine is significant in the context of crosslinking in both natural organisms and synthetic systems. This kind of chemistry is essential for achieving specific mechanical properties in various materials. The reaction pathways involving these compounds can be complex, leading to a variety of products with potential applications in material science and engineering (Yang et al., 2016).
Applications in Food Preservation
In the context of food preservation, derivatives of 1-Methylundecylamine have been studied for their efficacy in controlling superficial scald in apples and other fruits. These compounds can impact the ethylene production and metabolic processes in fruits, thereby influencing their ripening and shelf life (Jung & Watkins, 2008).
Enhancement of Fruit Quality During Storage
Derivatives similar to 1-Methylundecylamine have shown promising results in maintaining the quality of fruits like apples during storage. They can interact with other compounds to modulate the metabolic processes in fruits, helping in preserving their firmness and reducing the risk of diseases during storage (DeEll et al., 2005).
Neurotoxicity Studies
Research into compounds structurally similar to 1-Methylundecylamine has provided insights into the neurotoxicity of certain chemicals. These studies are crucial for understanding the mechanisms of neurodegenerative diseases and developing potential therapeutic strategies (Chiba et al., 1984).
Eigenschaften
IUPAC Name |
dodecan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUXKOBYNVVANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930176 | |
| Record name | Dodecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecan-2-amine | |
CAS RN |
13865-46-8 | |
| Record name | 2-Dodecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylundecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylundecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



